m-PEG6-Br

描述

属性

IUPAC Name |

1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRLIPYEIIWDJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-29-0 |

Source

|

| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to m-PEG6-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG6-Br, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.

Core Structure and Chemical Identity

m-PEG6-Br is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilicity, biocompatibility, and lack of toxicity. The nomenclature "m-PEG6-Br" precisely defines its chemical structure:

-

m (methoxy): This prefix indicates that one terminus of the PEG chain is capped with a methyl ether group (-OCH₃). This capping renders the terminus chemically inert, preventing unwanted crosslinking or polymerization reactions at this end.

-

PEG6: This denotes a polyethylene glycol chain composed of six repeating ethylene glycol units (-(CH₂CH₂O)₆-). This specific length provides a flexible, hydrophilic spacer arm.

-

Br (Bromide): The other terminus of the PEG chain is functionalized with a bromine atom. Bromine serves as an excellent leaving group in nucleophilic substitution reactions, making this end of the molecule highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.

The systematic IUPAC name for this compound is 19-bromo-2,5,8,11,14,17-hexaoxanonadecane.[1][2][3]

Physicochemical Properties

The defined structure of m-PEG6-Br results in consistent and predictable physical and chemical properties. These are crucial for its application in sensitive biological and chemical systems.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₇BrO₆ | [1] |

| Molecular Weight | 359.26 g/mol | [1] |

| Exact Mass | 358.0991 u | [1] |

| Appearance | Solid powder | [1] |

| Purity | Typically >95% or >98% | [3][4] |

| Solubility | Soluble in aqueous media | [1][4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and dark. | [1] |

Key Applications in Research and Development

The unique bifunctional nature of m-PEG6-Br, combining an inert, hydrophilic PEG chain with a reactive bromide terminus, makes it a versatile tool in several advanced research areas.

-

Bioconjugation: m-PEG6-Br is frequently used to attach PEG chains (PEGylation) to biologically active molecules such as proteins, peptides, or antibodies.[5] This process can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule. The bromide group facilitates covalent attachment through nucleophilic substitution.[5]

-

Drug Delivery Systems: In the pharmaceutical industry, this linker is incorporated into drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.[5][6] The PEG spacer can help shield the drug from enzymatic degradation and reduce immunogenicity.[7]

-

PROTAC Linkers: m-PEG6-Br serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][8] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal machinery to degrade specific target proteins.[8]

-

Surface Modification: In materials science, m-PEG6-Br is used to modify surfaces, imparting a hydrophilic and biocompatible coating.[5] This can reduce non-specific protein adsorption and improve the performance of medical devices and diagnostic tools.[5]

Experimental Protocols

General Protocol for Bioconjugation (PEGylation of a Protein)

This protocol outlines a general procedure for conjugating m-PEG6-Br to a protein containing primary amine groups (e.g., lysine residues).

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

m-PEG6-Br

-

Aprotic polar solvent (e.g., DMSO or DMF) to dissolve m-PEG6-Br

-

Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

m-PEG6-Br Solution Preparation: Immediately before use, dissolve m-PEG6-Br in a minimal amount of an aprotic polar solvent to create a concentrated stock solution.

-

Conjugation Reaction: Add a molar excess of the dissolved m-PEG6-Br to the protein solution. The optimal molar ratio (PEG:protein) will need to be determined empirically but often ranges from 10:1 to 50:1.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

-

Purification: Remove the unreacted m-PEG6-Br and byproducts using a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the extent of PEGylation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or HPLC.

Visualizing the Role of m-PEG6-Br

The following diagrams illustrate the structure and a common application of m-PEG6-Br.

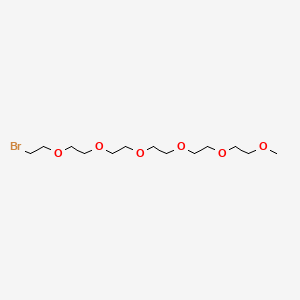

Caption: Chemical structure of m-PEG6-Br.

Caption: Workflow for protein PEGylation.

References

- 1. medkoo.com [medkoo.com]

- 2. xcessbio.com [xcessbio.com]

- 3. mPEG6-Br | CAS:125562-29-0 | Biopharma PEG [biochempeg.com]

- 4. m-PEG6-bromide, 125562-29-0 | BroadPharm [broadpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to m-PEG6-Br: Chemical Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Br, or 1-Bromo-2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane, is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and materials science. This heterobifunctional linker consists of a methoxy-terminated hexaethylene glycol chain and a terminal bromide. The PEG chain imparts hydrophilicity and biocompatibility to molecules it is conjugated with, which can improve solubility, reduce immunogenicity, and prolong circulation half-life. The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of m-PEG6-Br to a wide range of molecules.[1][2][3]

This technical guide provides a comprehensive overview of the chemical properties of m-PEG6-Br, its applications, and detailed experimental protocols for its use.

Chemical Properties of m-PEG6-Br

m-PEG6-Br is a well-defined compound with specific physicochemical properties. The following table summarizes its key characteristics.

| Property | Value | References |

| CAS Number | 125562-29-0 | [2] |

| Molecular Formula | C13H27BrO6 | [2] |

| Molecular Weight | 359.26 g/mol | [2] |

| Appearance | Colorless to pale yellow oil or solid | [2] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Methanol, Ethanol. Limited solubility in water. | [4][5] |

| Storage | Store at -20°C for long-term storage. For short-term, 2-8°C is acceptable. Keep dry and protected from light. | [2] |

| IUPAC Name | 19-bromo-2,5,8,11,14,17-hexaoxanonadecane | [2] |

| SMILES | COCCOCCOCCOCCOCCOCCBr | [2][5] |

Applications in Research and Drug Development

The unique properties of m-PEG6-Br make it a valuable reagent in several advanced applications:

-

PEGylation: The process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs. PEGylation with m-PEG6-Br can enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.[6][7][8]

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. m-PEG6-Br is frequently used as a linker to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the PROTAC.[5][9][10][11][12][13]

-

Antibody-Drug Conjugate (ADC) Development: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. m-PEG6-Br can be incorporated as part of the linker to connect the drug and the antibody, again leveraging its ability to improve solubility and stability.

-

Surface Modification: The reactivity of the bromide group allows for the covalent attachment of PEG chains to surfaces, such as nanoparticles, quantum dots, and medical devices. This surface modification can improve biocompatibility, reduce non-specific protein adsorption, and enhance dispersibility in aqueous media.

Experimental Protocols

The primary reaction involving m-PEG6-Br is nucleophilic substitution. The bromide atom is displaced by a nucleophile, forming a new covalent bond. Common nucleophiles include thiols (from cysteine residues in proteins or thiol-containing small molecules) and amines (from lysine residues or N-termini of proteins).

General Protocol for Conjugation of a Thiol-Containing Molecule to m-PEG6-Br

This protocol provides a general procedure for the reaction of a thiol-containing molecule (e.g., a peptide with a cysteine residue) with m-PEG6-Br.

Materials:

-

m-PEG6-Br

-

Thiol-containing molecule (e.g., cysteine-containing peptide)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

A non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution of Reactants:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing molecule in the chosen anhydrous solvent.

-

In a separate vial, dissolve a 1.1 to 1.5 molar excess of m-PEG6-Br in the same anhydrous solvent.

-

-

Reaction Initiation:

-

To the solution of the thiol-containing molecule, add 2-3 molar equivalents of a non-nucleophilic organic base such as DIPEA. This will deprotonate the thiol group to form the more nucleophilic thiolate.

-

Slowly add the m-PEG6-Br solution to the reaction mixture while stirring.

-

-

Reaction Progression:

-

Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to determine the consumption of the starting materials and the formation of the desired product.

-

-

Work-up and Purification:

-

Once the reaction is complete, the crude reaction mixture can be purified to isolate the desired PEGylated product.

-

Common purification techniques include preparative HPLC, size-exclusion chromatography (SEC), or solid-phase extraction (SPE), depending on the properties of the product.

-

Note on pH: For reactions involving free thiols, maintaining a pH between 7.5 and 8.5 is generally optimal for the formation of the nucleophilic thiolate anion while minimizing side reactions.[14] For reactions in aqueous buffers, a non-nucleophilic buffer such as phosphate or borate buffer is recommended.

Mandatory Visualization

Workflow for PROTAC Synthesis using m-PEG6-Br

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, where m-PEG6-Br acts as the linker to connect the Protein of Interest (POI) ligand and the E3 ligase ligand.

Caption: Generalized workflow for the synthesis of a PROTAC using m-PEG6-Br as a linker.

Spectroscopic Data

Expected 1H NMR Spectral Features:

-

A singlet at approximately 3.38 ppm corresponding to the three protons of the terminal methoxy group (CH3O-).

-

A complex multiplet region between 3.5 and 3.8 ppm, integrating to 22 protons, arising from the overlapping signals of the ethylene glycol units (-O-CH2-CH2-O-).

-

A triplet at approximately 3.8 ppm corresponding to the two protons of the methylene group adjacent to the bromine atom (-CH2-Br).

Expected 13C NMR Spectral Features:

-

A peak at approximately 59 ppm for the carbon of the terminal methoxy group (CH3O-).

-

A series of peaks between 69 and 72 ppm corresponding to the carbons of the ethylene glycol backbone.

-

A peak shifted downfield, around 30-40 ppm, for the carbon directly bonded to the bromine atom (-CH2-Br).

Conclusion

m-PEG6-Br is a high-purity, monodisperse PEG linker that offers significant advantages for researchers in drug development and biotechnology. Its well-defined structure, coupled with the hydrophilic nature of the PEG chain and the reactivity of the terminal bromide, provides a reliable tool for the synthesis of advanced bioconjugates such as PROTACs and ADCs. The information and protocols provided in this guide are intended to facilitate the effective use of m-PEG6-Br in a variety of research applications.

References

- 1. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]

- 2. medkoo.com [medkoo.com]

- 3. m-PEG6-bromide, 125562-29-0 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. gentaur.com [gentaur.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of m-PEG6-Br: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 8, 2025 – In the landscape of advanced drug development and bioconjugation, the precise understanding of reagent properties is paramount. This technical guide offers an in-depth analysis of the solubility characteristics of methoxy-poly(ethylene glycol)6-bromide (m-PEG6-Br), a critical heterobifunctional linker. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its solubility in aqueous and organic media, outlines detailed experimental protocols for solubility determination, and visualizes its role in key biochemical pathways.

Section 1: Understanding m-PEG6-Br

m-PEG6-Br, with a molecular weight of 359.25 g/mol , is a versatile linker molecule widely employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other bioconjugates.[1][2] Its structure comprises a methoxy-terminated hexa-ethylene glycol chain, which imparts hydrophilicity, and a terminal bromide, a reactive group for nucleophilic substitution. This combination of a flexible, water-soluble spacer and a reactive handle makes it a valuable tool for modifying proteins, peptides, and other biomolecules to enhance their therapeutic properties.[3][4][5][6] The PEG chain can improve the solubility and stability of the resulting conjugate, reduce immunogenicity, and prolong its circulation half-life.[5]

Section 2: Solubility Profile of m-PEG6-Br

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | A stock solution of 10 mM in DMSO has been reported.[7] The compound is generally considered soluble in DMSO. |

| Water / Aqueous Media | Soluble (Qualitative) | The hydrophilic PEG chain enhances solubility in aqueous solutions.[2][3] A structurally similar compound, m-PEG6-acid, is reported to be soluble in water.[8] |

| Methanol | Data Not Available | |

| Dichloromethane (DCM) | Data Not Available | |

| Tetrahydrofuran (THF) | Data Not Available | |

| Chloroform | Data Not Available | |

| N,N-Dimethylformamide (DMF) | Data Not Available |

Note: The lack of comprehensive, publicly available quantitative solubility data for m-PEG6-Br highlights a gap in the literature. The experimental protocol outlined in the following section provides a robust method for researchers to determine these values in their specific solvent systems.

Section 3: Experimental Protocol for Solubility Determination

To address the need for quantitative solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of m-PEG6-Br using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is a reliable approach for determining the thermodynamic solubility of small molecules.[9][10]

3.1. Materials and Equipment

-

m-PEG6-Br

-

Selected solvents (e.g., water, DMSO, methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of m-PEG6-Br and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of m-PEG6-Br to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

HPLC Analysis:

-

Analyze the standard solutions by HPLC to generate a calibration curve by plotting the peak area against the concentration of m-PEG6-Br.

-

Analyze the filtered supernatant (the saturated solution) from the shake-flask experiment using the same HPLC method.

-

Determine the concentration of m-PEG6-Br in the saturated solution by interpolating its peak area from the calibration curve.

-

3.3. Data Reporting

The solubility is reported as the concentration of m-PEG6-Br in the saturated solution, typically in units of mg/mL or mmol/L, at the specified temperature.

Section 4: Visualizing the Role of m-PEG6-Br in Bioconjugation and PROTAC Synthesis

4.1. General Bioconjugation Workflow

m-PEG6-Br is a valuable tool for PEGylating biomolecules, such as proteins or peptides. The bromide group serves as a leaving group in a nucleophilic substitution reaction with a nucleophilic functional group on the biomolecule, typically a thiol (from a cysteine residue) or an amine (from a lysine residue or the N-terminus).

4.2. PROTAC Synthesis Logical Flow

In the synthesis of PROTACs, m-PEG6-Br often acts as the flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The synthesis is typically a stepwise process.

Section 5: Conclusion

m-PEG6-Br stands out as a critical reagent in modern biopharmaceutical research. Its solubility, driven by the hydrophilic PEG chain, is a key feature, although comprehensive quantitative data remains an area for further investigation by individual researchers. The provided experimental protocol offers a standardized approach to generating this crucial data. The visualized workflows for bioconjugation and PROTAC synthesis underscore the logical application of m-PEG6-Br in creating advanced therapeutic and research molecules. This guide serves as a foundational resource for scientists and developers, enabling more informed decisions in the design and execution of their research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. m-PEG6-bromide, 125562-29-0 | BroadPharm [broadpharm.com]

- 4. polysciences.com [polysciences.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 7. gentaur.com [gentaur.com]

- 8. m-PEG6-acid, 1347750-72-4 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Stability of m-PEG6-Br Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of methoxy-poly(ethylene glycol)6-bromide (m-PEG6-Br), a commonly utilized bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1][2] Understanding the stability profile of this linker under various pH conditions is critical for ensuring the integrity, efficacy, and safety of the final therapeutic agent. This document outlines the potential degradation pathways, presents a comprehensive experimental protocol for stability assessment, and provides a framework for interpreting stability data.

Introduction to m-PEG6-Br and its Significance

m-PEG6-Br is a heterobifunctional linker comprised of a methoxy-terminated hexa(ethylene glycol) chain and a terminal bromide. The PEG chain confers hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the bromide serves as a reactive handle for nucleophilic substitution, often with thiol groups on a target-binding ligand.[3][4] Given that drug manufacturing, storage, and physiological environments can expose the linker to a range of pH values, from acidic to basic, its stability is a crucial parameter.

Potential Degradation Pathways of m-PEG6-Br

The chemical structure of m-PEG6-Br contains two key functionalities susceptible to degradation under different pH conditions: the terminal carbon-bromine (C-Br) bond and the ether linkages of the polyethylene glycol backbone.

2.1. Hydrolysis of the Terminal Bromide

The primary degradation pathway for the bromoalkane terminus is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. In aqueous solutions, this can be hydrolysis, where water or hydroxide ions act as the nucleophile.

-

Neutral and Acidic Conditions (pH < 7): Under neutral and mildly acidic conditions, the C-Br bond can undergo slow hydrolysis (SN1 or SN2 mechanism) to replace the bromide with a hydroxyl group, forming m-PEG6-OH. The presence of stronger nucleophiles than water in a formulation would accelerate this process.

-

Basic Conditions (pH > 7): In basic media, the hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis to m-PEG6-OH. Additionally, at high pH, there is a potential for elimination (E2) reactions, although substitution is generally favored for primary halides.

2.2. Stability of the PEG Ether Backbone

The ether linkages that form the PEG backbone are generally stable under neutral and basic conditions. However, they are susceptible to cleavage under strongly acidic conditions.

-

Acidic Conditions (pH < 4): Strong acids can protonate the oxygen atom of an ether linkage, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.[5] This can lead to cleavage of the PEG chain. For a short PEG chain like in m-PEG6-Br, this is less likely to be a major degradation pathway under typical formulation conditions but should be considered in forced degradation studies.

-

Neutral and Basic Conditions (pH 4-10): The ether linkages are generally considered stable in this pH range.

-

Oxidative Degradation: While not directly pH-dependent in the same way as hydrolysis, the presence of oxidizing agents can lead to the degradation of the PEG chain, forming various byproducts such as formaldehyde and formic acid.[6] This is a critical consideration during manufacturing and storage.

A summary of the expected stability of m-PEG6-Br at different pH ranges is provided in Table 1.

| pH Range | Primary Stability Concern | Predominant Degradation Product(s) | Expected Rate of Degradation |

| 1 - 4 | Hydrolysis of C-Br bond, potential for ether cleavage | m-PEG6-OH, shorter PEG fragments | Moderate to High |

| 4 - 6 | Slow hydrolysis of C-Br bond | m-PEG6-OH | Low |

| 6 - 8 | Generally stable, very slow hydrolysis of C-Br bond | m-PEG6-OH | Very Low |

| 8 - 10 | Base-catalyzed hydrolysis of C-Br bond | m-PEG6-OH | Moderate |

| > 10 | Rapid base-catalyzed hydrolysis of C-Br bond | m-PEG6-OH | High |

Table 1. Summary of pH-Dependent Stability Concerns for m-PEG6-Br.

The logical relationship for the degradation pathways is visualized in the following diagram.

Figure 1. Potential degradation pathways of m-PEG6-Br under different pH conditions.

Experimental Protocol for Stability Assessment

A robust stability-indicating method is crucial for quantifying the degradation of m-PEG6-Br and identifying its degradation products. A forced degradation study is recommended to purposefully degrade the sample and develop a suitable analytical method.[7][8]

3.1. Materials and Reagents

-

m-PEG6-Br reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate, acetate, and borate buffers at various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid or ammonium acetate (for mobile phase modification)

3.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended due to the lack of a UV chromophore in m-PEG6-Br.[9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.[8][11]

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

3.3. Forced Degradation Study

The goal is to achieve 5-20% degradation of the active substance.[8]

-

Acid Hydrolysis: Dissolve m-PEG6-Br in 0.1 M HCl and heat at 60 °C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve m-PEG6-Br in 0.1 M NaOH at room temperature. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation. Neutralize the samples before analysis.

-

Neutral Hydrolysis: Dissolve m-PEG6-Br in HPLC-grade water and heat at 60 °C. Collect samples at various time points.

-

Oxidative Degradation: Dissolve m-PEG6-Br in a solution of 3% hydrogen peroxide at room temperature. Collect samples at various time points.

-

Photostability: Expose a solution of m-PEG6-Br to light according to ICH Q1B guidelines.

3.4. pH-Dependent Stability Study

-

Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3, 5, 7.4, 9).

-

Prepare stock solutions of m-PEG6-Br in a suitable solvent (e.g., ACN or water).

-

Add a known concentration of the m-PEG6-Br stock solution to each buffer to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a controlled temperature (e.g., 25 °C and an accelerated temperature like 40 °C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).

-

Analyze the samples immediately by HPLC-CAD/ELSD to determine the remaining concentration of m-PEG6-Br.

The experimental workflow for the pH-dependent stability study is illustrated below.

Figure 2. Experimental workflow for the pH-dependent stability study of m-PEG6-Br.

3.5. Analytical Method

A reversed-phase HPLC method is generally suitable for separating m-PEG6-Br from its more polar degradation product, m-PEG6-OH.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detector: CAD or ELSD

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation and Interpretation

The quantitative data from the pH stability study should be tabulated to facilitate comparison. The percentage of m-PEG6-Br remaining at each time point should be calculated relative to the initial concentration (T=0).

| Time (days) | % Remaining at pH 3 (40°C) | % Remaining at pH 5 (40°C) | % Remaining at pH 7.4 (40°C) | % Remaining at pH 9 (40°C) |

| 0 | 100 | 100 | 100 | 100 |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| 14 | ||||

| 28 |

Table 2. Example Data Table for Accelerated Stability Study of m-PEG6-Br.

From this data, the degradation kinetics can be determined. If the degradation follows first-order kinetics, the natural logarithm of the concentration of m-PEG6-Br versus time will yield a straight line. The slope of this line is the negative of the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = 0.693 / k

The half-lives at different pH values can be summarized in a separate table.

| pH | Half-life (t₁/₂) at 40°C (days) |

| 3 | |

| 5 | |

| 7.4 | |

| 9 |

Table 3. Example Summary of Half-life Data for m-PEG6-Br.

Conclusion

The stability of the m-PEG6-Br linker is highly dependent on pH. It is expected to be most stable in the neutral to slightly acidic pH range (pH 4-7). Significant degradation can be anticipated in strongly acidic and basic conditions, primarily through the hydrolysis of the terminal bromide. The polyether backbone is generally stable but may be susceptible to cleavage under harsh acidic conditions. A thorough understanding of this stability profile, obtained through a well-designed experimental study as outlined in this guide, is essential for the successful development of robust and reliable drug candidates that incorporate this versatile linker. The use of appropriate analytical techniques, such as HPLC with CAD or ELSD and LC-MS, is critical for accurate quantification and characterization of the degradation pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of m-PEG6-Br in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, applications, and practical considerations for utilizing m-PEG6-Br in bioconjugation. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the successful implementation of this versatile PEGylating agent in therapeutic and diagnostic development.

Core Concepts: Understanding m-PEG6-Br

m-PEG6-Br is a heterobifunctional linker composed of two key components that dictate its function in bioconjugation: a methoxy-terminated polyethylene glycol (PEG) chain with six ethylene glycol repeat units (m-PEG6) and a terminal bromo group (-Br).

-

The m-PEG6 Moiety : The PEG component is a hydrophilic polymer that imparts several advantageous properties to the conjugated biomolecule. This process, known as PEGylation, can enhance the solubility and stability of proteins and peptides, reduce their immunogenicity, and prolong their circulation half-life by increasing their hydrodynamic volume, which in turn reduces renal clearance. The methoxy cap ensures that only one end of the PEG chain is reactive, preventing unwanted crosslinking.

-

The Bromo Group : The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic. This allows for a facile reaction with nucleophilic functional groups present on biomolecules.

Mechanism of Action in Bioconjugation

The primary mechanism of action for m-PEG6-Br in bioconjugation is a nucleophilic substitution reaction (specifically, an SN2 reaction). In this reaction, a nucleophilic group from a biomolecule attacks the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the PEG linker and the biomolecule.

The most common target for this reaction is the thiol group (-SH) of a cysteine residue within a peptide or protein. The thiolate anion (S-), which is more nucleophilic than the protonated thiol, is the reactive species. This reaction is highly efficient and results in the formation of a stable thioether bond . While other nucleophilic residues like the amine groups of lysine can also react, the reaction with thiols is generally more rapid and specific under controlled pH conditions.

Figure 1. Nucleophilic substitution reaction of m-PEG6-Br with a cysteine residue.

Quantitative Data on Bioconjugation Reactions

While specific kinetic and yield data for m-PEG6-Br is not extensively published in comparative tables, data from analogous haloacetyl-PEG reagents provide a strong proxy for expected performance. The reaction of iodoacetyl groups with thiols is mechanistically very similar to that of bromoacetyl groups, with the former often being slightly faster.

Table 1: Reaction Kinetics of Haloacetyl-PEG with Cysteine

| Reagent Type | Second-Order Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|

| Iodoacetamide | ~0.6 M⁻¹s⁻¹ | Physiological pH | [1] |

| "Fast" Cysteine Probes | > 10 M⁻¹s⁻¹ | Physiological pH | [1] |

| Tetrafluoroalkyl benziodoxole | 27.1 M⁻¹s⁻¹ | Physiological pH |[1] |

Note: The reaction rate of m-PEG6-Br is expected to be comparable to or slightly slower than iodoacetamide derivatives.

Table 2: Stability of Thioether Linkage

| Condition | Stability Metric | Notes | Reference |

|---|---|---|---|

| In vivo (Human Circulation) | Conversion rate to thioether of ~0.1%/day for IgG1 | Indicates high stability of native thioether bonds. | [2] |

| In vitro (Denaturing conditions) | Increased hydrolysis rate compared to native conditions | Suggests protein structure contributes to bond stability. |

| Physiological pH | Stable | The thioether bond is generally considered stable and non-cleavable under physiological conditions. |[3] |

Experimental Protocols

Site-Specific PEGylation of a Cysteine-Containing Protein

This protocol outlines the general steps for conjugating m-PEG6-Br to a protein with an accessible cysteine residue.

Materials:

-

Cysteine-containing protein

-

m-PEG6-Br

-

Reduction Buffer (e.g., 20 mM Tris, pH 7.5-8.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Solution (e.g., 1 M β-mercaptoethanol or L-cysteine)

-

Purification column (e.g., size-exclusion or ion-exchange chromatography)

-

SDS-PAGE analysis reagents and equipment

-

Mass spectrometer for characterization

Procedure:

-

Protein Preparation:

-

Dissolve the cysteine-containing protein in the reduction buffer to a final concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to free a cysteine for conjugation, add a 10-20 fold molar excess of a reducing agent like TCEP.

-

Incubate at room temperature for 1 hour.

-

If DTT was used, it must be removed prior to adding m-PEG6-Br, as it will compete for the reagent. This can be done using a desalting column. TCEP does not need to be removed.

-

-

PEGylation Reaction:

-

Prepare a stock solution of m-PEG6-Br in a compatible solvent (e.g., DMSO or water).

-

Add a 5-20 fold molar excess of m-PEG6-Br to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1.5-2 hours with gentle agitation. The reaction should be performed in the dark to avoid potential side reactions.

-

-

Quenching the Reaction:

-

To stop the reaction, add a 50-100 fold molar excess of the quenching solution to react with any unreacted m-PEG6-Br.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

-

Characterization:

-

Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE, which will show an increase in molecular weight.

-

Determine the precise mass of the conjugate and confirm the site of PEGylation using mass spectrometry.

-

Figure 2. Experimental workflow for protein PEGylation with m-PEG6-Br.

Application in PROTAC Development

m-PEG6-Br is also a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The m-PEG6-Br can serve as a building block for the linker component of a PROTAC. For instance, a ligand for an E3 ligase containing a nucleophilic handle (e.g., a thiol) can be reacted with m-PEG6-Br. The resulting PEGylated E3 ligase ligand can then be further functionalized to be coupled with a ligand for the target protein. The PEG chain in the linker is crucial for modulating the physicochemical properties of the PROTAC, such as solubility and cell permeability, and for achieving the optimal spatial orientation between the target protein and the E3 ligase.[5]

Figure 3. Logical workflow for PROTAC synthesis incorporating m-PEG6-Br.

Conclusion

m-PEG6-Br is a highly effective and versatile reagent for the bioconjugation of peptides and proteins. Its mechanism of action, centered on a robust nucleophilic substitution reaction with cysteine residues, leads to the formation of stable thioether bonds. The incorporation of the m-PEG6 moiety offers significant advantages in terms of improving the pharmacokinetic and physicochemical properties of the resulting bioconjugate. The detailed protocols and conceptual workflows provided in this guide serve as a solid foundation for researchers to design and execute successful bioconjugation strategies using m-PEG6-Br, with applications ranging from therapeutic protein modification to the rational design of novel PROTACs.

References

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cephamls.com [cephamls.com]

- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Bromide Leaving Group in m-PEG6-Br: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of the methoxy-polyethylene glycol-bromide (m-PEG6-Br) molecule, with a specific focus on the critical role of its bromide leaving group. Understanding the chemical properties and reaction mechanisms of m-PEG6-Br is paramount for its effective application in bioconjugation, drug delivery systems, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras). This document provides a comprehensive overview of the underlying principles, experimental considerations, and key data associated with this versatile PEG linker.

Chemical and Physical Properties of m-PEG6-Br

m-PEG6-Br is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal bromide. The PEG chain, consisting of six ethylene glycol units, imparts hydrophilicity and biocompatibility, which can enhance the solubility and in vivo circulation time of conjugated molecules.[1][2][3] The defining feature for its reactivity, however, is the terminal bromide atom.

| Property | Value | Reference(s) |

| CAS Number | 125562-29-0 | [1][2][3][4] |

| Chemical Formula | C13H27BrO6 | [1][3][4] |

| Molecular Weight | 359.26 g/mol | [1][2][4] |

| Synonyms | 19-bromo-2,5,8,11,14,17-hexaoxanonadecane, Methyl-PEG6-bromide | [3][4] |

| Appearance | Solid powder | [1] |

| Purity | Typically >95% or >98% | [1][2][4] |

| Solubility | Soluble in aqueous media and organic solvents like DMSO | [1][5] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1][2][4] |

The Bromide Moiety: An Archetypal Leaving Group

The utility of m-PEG6-Br as a bioconjugation reagent is fundamentally dependent on the ability of the bromide to function as an effective leaving group. In organic chemistry, a leaving group is an atom or group of atoms that detaches from a substrate during a chemical reaction.[6] The efficacy of a leaving group is directly related to its ability to stabilize the negative charge it acquires upon departure.

Principles of Nucleophilic Substitution

The primary reaction pathway for m-PEG6-Br is nucleophilic substitution.[1][2][3][6] In this type of reaction, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom bonded to the leaving group, resulting in the displacement of the leaving group.[6] This can be generalized as:

Nu:⁻ + R-LG → R-Nu + LG:⁻

Where:

-

Nu:⁻ is the nucleophile

-

R-LG is the substrate (e.g., m-PEG6-Br)

-

R-Nu is the product

-

LG:⁻ is the leaving group (e.g., Br⁻)

These reactions typically proceed via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism, especially with primary alkyl halides like m-PEG6-Br. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center in a single, concerted step.

Why Bromide is an Excellent Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions is heavily influenced by the identity of the halogen. Bromide is considered a very good leaving group for several reasons:[1][2][7][8]

-

Stability of the Anion: The bromide ion (Br⁻) is a relatively large and polarizable anion. Its large size allows the negative charge to be dispersed over a greater volume, leading to a more stable and less basic species. Good leaving groups are typically weak bases.[9]

-

Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. This weaker bond requires less energy to break, facilitating the substitution reaction.[7]

The general trend for leaving group ability among the halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [7]

This trend highlights that iodide is the most reactive leaving group, followed closely by bromide, making both highly suitable for efficient conjugation reactions.

Reaction Mechanisms and Pathways

The core reaction involving m-PEG6-Br is the displacement of the bromide by a nucleophile. This is a versatile and widely applicable mechanism for covalently attaching the m-PEG6 moiety to various molecules.

Caption: General nucleophilic substitution pathway for m-PEG6-Br.

This fundamental reaction is the basis for its application in various fields, most notably in the PEGylation of biomolecules.

Applications in Drug Development and Bioconjugation

The reliable reactivity of the bromide leaving group makes m-PEG6-Br a valuable tool for researchers.

PEGylation of Proteins and Peptides

PEGylation is the process of covalently attaching PEG chains to molecules, most commonly therapeutic proteins and peptides.[10][11] This process can:

-

Increase the hydrodynamic size, reducing renal clearance and extending circulation half-life.[11][12]

-

Shield the protein from enzymatic degradation and immune recognition.[12][13]

In a typical PEGylation reaction, nucleophilic residues on the protein surface, such as the thiol group of cysteine or the amine group of lysine, attack the carbon atom bonded to the bromide on the m-PEG6-Br molecule, forming a stable covalent bond.

Caption: Experimental workflow for protein PEGylation using m-PEG6-Br.

Drug Delivery and PROTACs

m-PEG6-Br also serves as a linker in more complex drug delivery systems.[13][14] It can be used to attach small molecule drugs to targeting ligands or to assemble larger constructs. Its use has been noted in the synthesis of PROTACs, where a linker is required to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[5] The defined length and hydrophilic nature of the PEG chain, combined with the reactive bromide terminus, make it a suitable building block for these advanced therapeutics.[10]

Experimental Protocols and Considerations

While specific reaction conditions will vary depending on the nucleophile and substrate, a general protocol for a nucleophilic substitution reaction with m-PEG6-Br can be outlined.

General Protocol for Thiol-PEGylation

This protocol describes a typical reaction between m-PEG6-Br and a thiol-containing molecule (e.g., a cysteine residue in a peptide).

-

Dissolution: Dissolve the thiol-containing substrate in a suitable buffer, typically at a pH between 7.0 and 8.5. The thiol group should be in its deprotonated, nucleophilic thiolate form (RS⁻). A common choice is a phosphate or borate buffer.

-

Reagent Preparation: Dissolve m-PEG6-Br in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer itself) immediately before use to minimize potential hydrolysis.

-

Reaction Initiation: Add a molar excess (typically 2-10 fold) of the dissolved m-PEG6-Br to the substrate solution. The reaction is usually carried out at room temperature or 4°C.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as reverse-phase HPLC or mass spectrometry, to track the formation of the desired conjugate and the consumption of starting materials.

-

Quenching: Once the reaction has reached the desired level of completion, it can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol, to consume any unreacted m-PEG6-Br.

-

Purification: Purify the resulting PEGylated conjugate from excess reagents and byproducts using methods like size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography.

Factors Influencing Reaction Efficiency

-

pH: For reactions with amines or thiols, the pH of the reaction medium is critical. It must be high enough to deprotonate a significant fraction of the target functional groups, rendering them nucleophilic, but not so high as to cause degradation of the substrate.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Polar aprotic solvents (e.g., DMF, DMSO) are often favored for Sₙ2 reactions.

-

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to degradation of sensitive biomolecules.

-

Stability: While generally stable under recommended storage conditions, m-PEG6-Br can be susceptible to hydrolysis over long periods in aqueous solutions, where water can act as a weak nucleophile.[15] Therefore, it is best to prepare solutions fresh.

Logical Relationships and Data Visualization

Understanding the relative reactivity of leaving groups is essential for designing chemical syntheses. The bromide group in m-PEG6-Br holds a favorable position in terms of reactivity for bioconjugation.

Caption: Relative reactivity of common halogen leaving groups.

Conclusion

The bromide leaving group is the cornerstone of m-PEG6-Br's functionality as a chemical tool. Its high reactivity in nucleophilic substitution reactions, governed by the stability of the resulting bromide ion and the moderate strength of the C-Br bond, allows for efficient and predictable conjugation to a wide array of molecules.[1][2][7] This property, combined with the beneficial characteristics of the hydrophilic six-unit PEG chain, establishes m-PEG6-Br as an invaluable reagent for scientists and researchers in drug development, enabling the creation of advanced biotherapeutics, targeted drug delivery systems, and sophisticated molecular probes. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this versatile molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. m-PEG6-bromide, 125562-29-0 | BroadPharm [broadpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. mPEG6-Br | CAS:125562-29-0 | Biopharma PEG [biochempeg.com]

- 5. gentaur.com [gentaur.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. purechemistry.org [purechemistry.org]

- 8. Bromo-PEG6-alcohol, 136399-05-8 | BroadPharm [broadpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 11. frontiersin.org [frontiersin.org]

- 12. purepeg.com [purepeg.com]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

The Core Attributes of m-PEG6-Br as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

This technical guide delves into the key features of a specific and widely utilized linker, m-PEG6-Br (methoxy-polyethylene glycol(6)-bromide). We will explore its physicochemical properties, its role in PROTAC design and efficacy, and provide detailed experimental protocols for its application and evaluation.

Physicochemical Properties of m-PEG6-Br

The m-PEG6-Br linker is a popular choice in PROTAC design due to its unique combination of features that address several challenges in developing effective protein degraders. Its structure consists of a six-unit polyethylene glycol (PEG) chain, flanked by a methoxy (m) group at one terminus and a reactive bromide (Br) group at the other.

| Property | Value | Reference |

| Chemical Formula | C13H27BrO6 | [1] |

| Molecular Weight | 359.26 g/mol | [1] |

| CAS Number | 125562-29-0 | [2] |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in a wide range of organic solvents and aqueous media | [1] |

The hydrophilic nature of the PEG chain is a primary advantage, as it significantly enhances the aqueous solubility of the resulting PROTAC molecule.[3] This is particularly important because many POI and E3 ligase ligands are hydrophobic, and their combination in a large PROTAC molecule can lead to poor solubility and bioavailability. The flexibility of the PEG chain also allows the two ends of the PROTAC to adopt multiple conformations, which can be crucial for the successful formation of a productive ternary complex.[3]

The terminal bromide is a key functional group for synthesis, acting as a good leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand, typically through a nucleophilic amine or alcohol on the ligand. The methoxy group at the other end provides a chemically inert cap, preventing unwanted side reactions.

The Role of m-PEG6-Br in PROTAC Efficacy: A Case Study with a BTK Degrader

The length and composition of the linker are paramount to a PROTAC's ability to induce protein degradation. A well-designed linker will orient the POI and the E3 ligase in a manner that facilitates the efficient transfer of ubiquitin to the POI.

A concrete example of a PROTAC utilizing a PEG6-based linker is the Bruton's tyrosine kinase (BTK) degrader, RC-1 .[4] BTK is a clinically validated target in various B-cell malignancies. The PROTAC RC-1 was developed to induce the degradation of BTK and has demonstrated potent activity in cell-based assays.

Quantitative Degradation Data for RC-1

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For RC-1, these values were determined in Mino cells, a human mantle cell lymphoma cell line.

| PROTAC | Linker | Target | Cell Line | DC50 | Dmax | Reference |

| RC-1 | PEG6-based | BTK | Mino | <10 nM | >85% | [4] |

These results highlight the high potency of a PROTAC employing a PEG6 linker in achieving near-complete degradation of its target protein at nanomolar concentrations.

Experimental Protocols

The successful development and evaluation of a PROTAC require robust experimental methodologies. The following sections provide detailed protocols for the synthesis of a PROTAC using an m-PEG6-Br linker and for the assessment of its biological activity.

Synthesis of a PROTAC using m-PEG6-Br

This protocol describes a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using m-PEG6-Br.

Step 1: Attachment of the Linker to the First Ligand

-

Reaction Setup: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or phenol) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the nucleophile.

-

Linker Addition: Add m-PEG6-Br to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by flash column chromatography.

Step 2: Coupling of the Second Ligand

-

Reaction Setup: The purified linker-ligand conjugate from Step 1 now has a terminal methoxy-PEG6 chain. The other end of the PROTAC, the second ligand, needs to be activated for coupling.

-

Activation (if necessary): If the second ligand has a carboxylic acid, it can be activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Coupling Reaction: The activated second ligand is then reacted with the linker-ligand conjugate from Step 1.

-

Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like DMF in the presence of a base such as DIPEA.

-

Work-up and Purification: Similar to Step 1, the reaction is worked up and the final PROTAC product is purified by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by the PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate it with a primary antibody specific for the POI. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

Evaluating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed for this purpose.

-

Surface Plasmon Resonance (SPR): SPR measures the binding of molecules in real-time. In a typical setup, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (POI) and the PROTAC are flowed over the surface. The formation of the ternary complex results in a change in the refractive index, which is detected as a response.

-

Bio-Layer Interferometry (BLI): BLI is another label-free technology that measures biomolecular interactions. Similar to SPR, one of the proteins is immobilized on a biosensor tip, and the binding of the other components is measured as a change in the interference pattern of light reflected from the tip surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions. By titrating the PROTAC into a solution containing the POI and the E3 ligase, the binding affinity, stoichiometry, and thermodynamic parameters of the ternary complex formation can be determined.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The mechanism of action of a PROTAC utilizing an m-PEG6-Br linker.

Caption: A typical experimental workflow for evaluating PROTAC-induced protein degradation.

Conclusion

The m-PEG6-Br linker is a versatile and highly effective tool in the design and synthesis of PROTACs. Its key features, including enhanced solubility, optimal flexibility, and synthetic tractability, contribute significantly to the development of potent and selective protein degraders. The successful application of a PEG6-based linker in the development of the BTK degrader RC-1 underscores the importance of linker chemistry in the field of targeted protein degradation. By understanding the core attributes of linkers like m-PEG6-Br and employing rigorous experimental methodologies, researchers can continue to advance this promising therapeutic modality.

References

- 1. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PEGylation using m-PEG6-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methoxy-poly(ethylene glycol)-bromide (m-PEG6-Br), a discrete PEGylation reagent. It covers the fundamental principles, experimental protocols, and analytical techniques pertinent to the strategic modification of proteins and peptides for enhanced therapeutic potential.

Introduction to PEGylation and m-PEG6-Br

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This bioconjugation technique is a cornerstone in drug development, offering numerous advantages:

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of molecules, leading to reduced renal clearance and a significantly longer circulating half-life in the body.[1]

-

Reduced Immunogenicity : The flexible PEG chains can mask epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an immune response.[2]

-

Enhanced Stability : PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in biological environments.[2]

-

Increased Solubility : The hydrophilic nature of the PEG polymer can improve the solubility of poorly soluble drugs.[1]

m-PEG6-Br is a monodisperse PEGylation reagent, meaning it has a precisely defined molecular weight and structure. It consists of a methoxy-capped hexa-ethylene glycol chain functionalized with a terminal bromide. The bromide serves as an excellent leaving group, making m-PEG6-Br a versatile reagent for nucleophilic substitution reactions.[3][4] This allows for the covalent attachment of the PEG chain to various nucleophilic functional groups found in biomolecules, primarily amines and thiols.

Physicochemical Properties of m-PEG6-Br

A clear understanding of the properties of m-PEG6-Br is crucial for its effective use in PEGylation.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₇BrO₆ | [3][4] |

| Molecular Weight | 359.25 g/mol | [4] |

| Appearance | Solid powder | [5] |

| Purity | Typically >95% | [6] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [7] |

| Storage Conditions | -20°C for long-term storage | [3] |

| Reactive Group | Bromo (-Br) | [3] |

| Leaving Group | Bromide (Br⁻) | [3][5] |

Reaction Mechanism of m-PEG6-Br

The primary reaction mechanism for m-PEG6-Br is a nucleophilic substitution (Sɴ2) reaction. A nucleophile, typically an amine or a thiol on a protein or peptide, attacks the carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the PEG chain and the target molecule.

Logical Relationship of the PEGylation Reaction

Caption: Sɴ2 reaction mechanism of m-PEG6-Br with a nucleophile.

Experimental Protocols

General Considerations

-

pH of Reaction : The pH of the reaction buffer is critical. For targeting primary amines (e.g., lysine residues, N-terminus), a pH range of 7.5-9.0 is generally optimal to ensure the amine is deprotonated and thus nucleophilic. For targeting thiols (e.g., cysteine residues), a pH range of 6.5-7.5 is preferred to maintain the thiol in its more reactive thiolate form while minimizing side reactions with amines.

-

Stoichiometry : The molar ratio of m-PEG6-Br to the protein will influence the degree of PEGylation. An excess of the PEG reagent will favor multiple PEGylations. Optimization of this ratio is essential to achieve the desired product.

-

Buffer Selection : Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffer to avoid reaction with the m-PEG6-Br. Avoid buffers containing primary amines like Tris.

PEGylation of a Model Protein (e.g., Lysozyme)

This protocol provides a general guideline for the PEGylation of a protein with available amine groups.

Materials:

-

Lysozyme

-

m-PEG6-Br

-

Phosphate Buffer (100 mM, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or centrifugal filter units for purification

-

Analytical instruments (SDS-PAGE, MALDI-TOF MS, SEC)

Procedure:

-

Protein Preparation : Dissolve lysozyme in the phosphate buffer to a final concentration of 1-5 mg/mL.

-

PEG Reagent Preparation : Immediately before use, dissolve m-PEG6-Br in a small amount of the phosphate buffer.

-

Reaction Initiation : Add the desired molar excess of the m-PEG6-Br solution to the lysozyme solution. A starting point could be a 5 to 20-fold molar excess of PEG reagent over the protein.

-

Incubation : Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified time (e.g., 2-24 hours). The optimal time and temperature should be determined empirically.

-

Reaction Quenching : Add a quenching solution (e.g., Tris-HCl) to react with any unreacted m-PEG6-Br.

-

Purification : Remove unreacted PEG and byproducts.

-

Size Exclusion Chromatography (SEC) : This is a primary method to separate the larger PEGylated protein from the smaller unreacted PEG reagent.[6]

-

Ion Exchange Chromatography (IEX) : This technique can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[6]

-

-

Characterization : Analyze the purified product to confirm PEGylation and determine the degree of modification.

Characterization of PEGylated Products

Thorough characterization is essential to ensure the quality, efficacy, and safety of the PEGylated product.

Analytical Techniques

| Technique | Information Provided | Reference |

| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight. | [8] |

| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. Can be used to separate mono-, di-, and poly-PEGylated species from the unmodified protein. | [6] |

| Ion Exchange Chromatography (IEX) | Separates molecules based on charge. Useful for separating species with different degrees of PEGylation. | [6] |

| MALDI-TOF Mass Spectrometry | Provides the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains (degree of PEGylation). | [9][10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Can be used for quantitative analysis of PEGylated proteins in complex mixtures and for identifying PEGylation sites. | [11] |

Experimental Workflow for Synthesis and Characterization

Caption: General workflow from synthesis to characterization.

Application in Targeted Drug Delivery: Targeting the EGFR Signaling Pathway

PEGylation is frequently employed in the development of targeted cancer therapies. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a key role in cell proliferation and survival.[5] Overexpression of EGFR is common in many cancers. Small molecule tyrosine kinase inhibitors (TKIs) can block the intracellular signaling cascade initiated by EGFR. PEGylating these inhibitors can improve their pharmacokinetic properties.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by a PEGylated TKI.

Conclusion

m-PEG6-Br is a valuable tool for the precise PEGylation of therapeutic molecules. Its well-defined structure allows for greater control over the PEGylation process, leading to more homogeneous products. A thorough understanding of the reaction chemistry, combined with robust purification and characterization methods, is essential for the successful development of PEGylated biotherapeutics. This guide provides a foundational framework for researchers and scientists to design and execute PEGylation strategies using m-PEG6-Br, ultimately contributing to the advancement of novel and improved drug therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. ClinPGx [clinpgx.org]

- 10. lcms.cz [lcms.cz]

- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of m-PEG6-Br in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG6-Br, or methoxy-polyethylene glycol (6)-bromide, is a versatile heterobifunctional linker molecule that has garnered significant attention in biomedical research and drug development. Its unique properties, including a hydrophilic hexa-ethylene glycol spacer and a reactive bromide terminus, make it an invaluable tool for the synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of the core applications of m-PEG6-Br, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed methodologies for key experiments, quantitative data summaries, and visual diagrams of relevant pathways and workflows are presented to facilitate its practical implementation in the laboratory.

Introduction to m-PEG6-Br

m-PEG6-Br is a chemical linker characterized by a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units, and a terminal bromide atom. The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of m-PEG6-Br to various nucleophiles such as amines, thiols, and hydroxyl groups.[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of m-PEG6-Br is provided in the table below. These properties are crucial for designing and executing conjugation strategies.

| Property | Value | Reference(s) |

| Chemical Name | 19-bromo-2,5,8,11,14,17-hexaoxanonadecane | [5] |

| CAS Number | 125562-29-0 | [1][5][6] |

| Molecular Formula | C13H27BrO6 | [1][2][5] |

| Molecular Weight | 359.25 g/mol | [2][5] |

| Appearance | Solid powder or colorless oil | [2][5][7] |

| Solubility | Soluble in DMSO, DCM, THF, DMF | [5][7][8] |

| Purity | Typically ≥95% or ≥98% | [1][5][9] |

| Storage | -20°C for long-term storage | [1][2][5] |

Core Applications in Biomedical Research

The unique characteristics of m-PEG6-Br make it a valuable linker for a range of biomedical applications, most notably in the fields of targeted protein degradation and targeted drug delivery.

PROTAC Linker for Targeted Protein Degradation